trans-4-Oktin

Übersicht

Beschreibung

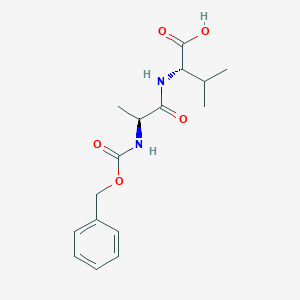

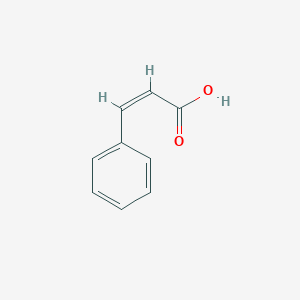

Salicylsäure ist ein Glycin-Konjugat der Salicylsäure und die Hauptform, in der Salicylate über die Nieren aus dem Körper ausgeschieden werden . Es ist ein wichtiger Metabolit bei der Biotransformation von Salicylsäure, die für ihre Verwendung bei der Schmerzlinderung und in entzündungshemmenden Medikamenten bekannt ist.

Wissenschaftliche Forschungsanwendungen

Salicyluric acid has several scientific research applications:

Chemistry: It is used as a model compound to study the metabolism of salicylic acid and its derivatives.

Biology: Salicyluric acid is studied for its role in the excretion of salicylates and its impact on metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects and its role in the metabolism of drugs like aspirin.

Industry: Salicyluric acid is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis

Wirkmechanismus

Target of Action

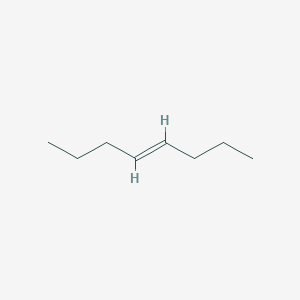

Trans-4-Octene is an acyclic olefin

Mode of Action

It has been reported that the rate constant of the gas-phase reactions of trans-4-octene with hydroxyl radicals and ozone has been investigated . This suggests that trans-4-Octene may undergo reactions with these species, potentially leading to changes in its structure and properties.

Biochemical Pathways

It has been reported that trans-4-octene can be used in the synthesis of various compounds, including n-nonanal, aliphatic unsaturated polyesters, 4-isopropyloctane, diasterioisomeric 4-(difluoroiodomethyl)-5-iodooctane, siliranes, and m-dioxanes . This suggests that trans-4-Octene may participate in a variety of biochemical reactions and pathways.

Pharmacokinetics

It is known that trans-4-octene is a liquid at room temperature with a boiling point of 122-123 °c . It is insoluble in water , which may affect its absorption and distribution in biological systems.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of trans-4-Octene. For instance, its reactivity with hydroxyl radicals and ozone suggests that it may be affected by the presence of these species in the environment . Additionally, its insolubility in water may influence its behavior in aqueous environments. Safety data sheets recommend using personal protective equipment, ensuring adequate ventilation, and taking precautionary measures against static discharges when handling trans-4-Octene .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Salicylsäure kann durch die Konjugation von Salicylsäure mit Glycin synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Aktivierung der Carboxylgruppe der Salicylsäure, gefolgt von ihrer Reaktion mit Glycin unter Bildung der Amidbindung .

Industrielle Produktionsverfahren

Die industrielle Produktion von Salicylsäure beinhaltet häufig die Verwendung von Salicylsäure, die aus Phenol gewonnen wird. Der Prozess umfasst die Carboxylierung von Natriumphenoxid, gefolgt von der Ansäuerung, um Salicylsäure zu erhalten, die dann unter kontrollierten Bedingungen mit Glycin konjugiert wird .

Chemische Reaktionsanalyse

Arten von Reaktionen

Salicylsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Salicylsäure kann oxidiert werden, um verschiedene hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Salicylsäure in ihre entsprechenden Alkohol-Derivate umwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Elektrophile für Substitutionsreaktionen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte Derivate, Alkohol-Derivate und substituierte aromatische Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Salicylsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um den Stoffwechsel von Salicylsäure und ihren Derivaten zu untersuchen.

Biologie: Salicylsäure wird auf ihre Rolle bei der Ausscheidung von Salicylaten und ihre Auswirkungen auf Stoffwechselwege untersucht.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen und seine Rolle beim Stoffwechsel von Medikamenten wie Aspirin untersucht.

Industrie: Salicylsäure wird bei der Herstellung verschiedener Pharmazeutika und als Zwischenprodukt in der chemischen Synthese verwendet

Wirkmechanismus

Salicylsäure entfaltet ihre Wirkungen hauptsächlich durch ihre Rolle beim Stoffwechsel und der Ausscheidung von Salicylsäure. Es wird durch die Konjugation von Salicylsäure mit Glycin gebildet, das dann über die Nieren ausgeschieden wird. Dieser Prozess trägt zur Entgiftung und Elimination von Salicylsäure aus dem Körper bei .

Analyse Chemischer Reaktionen

Types of Reactions

Salicyluric acid undergoes several types of chemical reactions, including:

Oxidation: Salicyluric acid can be oxidized to form various hydroxylated derivatives.

Reduction: Reduction reactions can convert salicyluric acid into its corresponding alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include hydroxylated derivatives, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Salicylsäure: Die Stammverbindung von Salicylsäure, die wegen ihrer entzündungshemmenden und schmerzlindernden Eigenschaften weit verbreitet ist.

Aspirin (Acetylsalicylsäure): Ein Derivat der Salicylsäure, das üblicherweise als Schmerzmittel und Entzündungshemmer eingesetzt wird.

Methylsalicylat: Ein weiteres Derivat der Salicylsäure, das topisch wegen seiner schmerzlindernden Eigenschaften eingesetzt wird

Einzigartigkeit

Salicylsäure ist einzigartig in ihrer Rolle als Hauptmetabolit der Salicylsäure, die ihre Ausscheidung aus dem Körper erleichtert. Im Gegensatz zu seiner Stammverbindung und anderen Derivaten ist Salicylsäure hauptsächlich am Entgiftungsprozess beteiligt, was es zu einem wichtigen Bestandteil beim Stoffwechsel von Salicylaten macht .

Eigenschaften

IUPAC Name |

(E)-oct-4-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUCBBFNLDIMIK-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872997 | |

| Record name | (4E)-4-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | trans-4-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

17.8 [mmHg] | |

| Record name | trans-4-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14850-23-8, 592-99-4 | |

| Record name | trans-4-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14850-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octene, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014850238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Octene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4E)-4-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-oct-4-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTENE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ5737B1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trans-4-octene?

A1: trans-4-Octene has the molecular formula C8H16 and a molecular weight of 112.21 g/mol.

Q2: Are there any spectroscopic data available for trans-4-octene?

A: Yes, research provides Raman spectral data for trans-4-octene, including frequencies, relative intensities, and depolarization factors. [] This data aids in structural characterization and differentiation from other octene isomers. [, ]

Q3: How does trans-4-octene participate in cross-metathesis reactions?

A: Cyclic unsaturated polyesters containing trans-4-octene units in their backbone can undergo cross-metathesis with difunctional olefins like cis-1,4-diacetoxy-2-butene. [] This reaction, catalyzed by the Grubbs catalyst, enables control over molecular weight and end-functional groups of the resulting linear polyesters. []

Q4: Can trans-4-octene be used to synthesize allylsilanes?

A: Yes, bis(imino)pyridine cobalt complexes catalyze the dehydrogenative silylation of trans-4-octene with tertiary silanes (e.g., (Me3SiO)2MeSiH, (EtO)3SiH). [] This reaction offers a selective method for remote C-H bond functionalization, yielding allylsilanes with silicon predominantly located at the terminus of the hydrocarbon chain. []

Q5: How does trans-4-octene behave in hydroboration reactions?

A: Hydroboration of trans-4-octene with pinacolborane can be achieved using Wilkinson’s catalyst and microwave irradiation. [] This method provides a rapid route to the terminal pinacolboronate ester. [] Additionally, sulfur and nitrogen analogues of catecholborane have been explored in rhodium-catalyzed hydroboration of trans-4-octene, exhibiting less susceptibility to disproportionation and leading to improved yields. [, ]

Q6: Is trans-4-octene involved in any isomerization reactions?

A: trans-4-Octene serves as a starting material in isomerizing hydroformylation reactions. Rhodium-based catalysts, such as rhodium-BIPHEPHOS, can convert trans-4-octene to n-nonanal with high selectivity. [, ] This process demonstrates the potential of trans-4-octene as a feedstock for valuable aldehydes. [, ]

Q7: How does the coordination of trans-4-octene to metal complexes differ from its cis isomer?

A: Studies using copper(I) complexes with aryl-substituted bis(2-pyridyl)amine ligands demonstrate that the remote steric environment of the ligand influences the binding affinity of cis and trans isomers of 4-octene. [] This differentiation arises from the ligand's folding along the Cu···N axis, impacting the coordination geometry and stability of the resulting olefin complexes. []

Q8: What is known about the reaction of trans-4-octene with ozone under atmospheric conditions?

A: Research investigating the gas-phase reaction of ozone with symmetrical alkenes, including trans-4-octene, reveals the formation of primary carbonyls (R1COR2) as major products. [] The study elucidates the subsequent reactions of the resulting biradical intermediates (e.g., CH3(CH2)3CHOO), shedding light on the atmospheric fate of trans-4-octene in the presence of ozone. []

Q9: How does trans-4-octene compare to other alkenes in terms of its reactivity with the ethyl radical?

A: Kinetic studies examining the metathesis reaction of the ethyl radical with various hydrocarbons reveal that trans-4-octene exhibits similar reactivity to other olefins like 1-heptene, 1-octene, and cyclohexene. [, ] These alkenes share a comparable energy of activation (approximately 8.3 kcal/mol) for this reaction. [, ]

Q10: What other research areas involve trans-4-octene?

A:

Polymer Chemistry: Synthesis of polyesters with controlled molecular weight and end-functional groups via cross-metathesis. []* Organometallic Chemistry: Investigation of coordination behavior with transition metal complexes, including stereochemical aspects. [, , ]* Atmospheric Chemistry: Studying gas-phase reactions with ozone to understand its atmospheric fate and impact. []* Physical Chemistry: Determining thermodynamic properties such as vaporization enthalpies. []* Analytical Chemistry:* Development and validation of analytical methods for identification and quantification. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B86060.png)

![Benzo[G]chrysene](/img/structure/B86070.png)